Superior CYP4A11 Potency Over Compound 11c
Cyp4A11/cyp4F2-IN-1 (compound 2) demonstrates a 7.4-fold higher potency for CYP4A11 inhibition compared to compound 11c (CYP4A11/CYP4F2-IN-2). While compound 11c was later optimized for favorable pharmacokinetic properties [2], compound 2 remains a superior choice for in vitro studies requiring maximal CYP4A11 target engagement [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Compound 11c (CYP4A11/CYP4F2-IN-2) IC50 = 140 nM |
| Quantified Difference | 7.4-fold more potent |
| Conditions | CYP4A11 cell-free enzymatic assay [1] |
Why This Matters
This 7.4-fold difference in potency directly impacts the achievable target coverage in vitro and translates to lower compound consumption in large-scale screening or long-term cellular assays, representing a quantifiable procurement advantage for CYP4A11-focused studies.
- [1] Kawamura M, Kobashi Y, Tanaka H, et al. Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. J Med Chem. 2022 Nov 10;65(21):14599-14613. doi:10.1021/acs.jmedchem.2c01189 View Source
- [2] Kawamura M, et al. Introduction of a carboxylic acid group into pyrazolylpyridine derivatives increased selectivity for inhibition of the 20-HETE synthase CYP4A11/4F2. Bioorg Med Chem. 2023 Oct 18;95:117505. doi:10.1016/j.bmc.2023.117505 View Source
